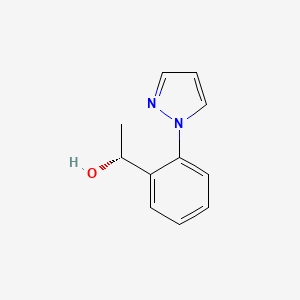

(R)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol

Description

(R)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol is a chiral secondary alcohol featuring a pyrazole ring attached to the ortho position of a phenyl group. The compound’s molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol . The (R)-enantiomer is distinguished by its stereochemistry, which is critical for interactions in biological systems or asymmetric synthesis. The compound is commercially available but listed as discontinued in certain quantities (e.g., 1g, 250mg) .

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(1R)-1-(2-pyrazol-1-ylphenyl)ethanol |

InChI |

InChI=1S/C11H12N2O/c1-9(14)10-5-2-3-6-11(10)13-8-4-7-12-13/h2-9,14H,1H3/t9-/m1/s1 |

InChI Key |

KWIINUAHDATTML-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1N2C=CC=N2)O |

Canonical SMILES |

CC(C1=CC=CC=C1N2C=CC=N2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Attachment to the Phenyl Group: The pyrazole ring is then attached to a phenyl group through a coupling reaction, such as a Suzuki or Heck coupling.

Introduction of the Ethan-1-ol Moiety:

Industrial Production Methods

Industrial production of ®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under standard alcohol activation conditions:

Triflation enables subsequent Pd-catalyzed cross-coupling reactions, while benzylation protects the hydroxyl group during multi-step syntheses .

Oxidation to Ketone Derivatives

The secondary alcohol oxidizes to a ketone under mild conditions:

Reagents : CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (Jones oxidation) or TEMPO/NaOCl

Product : 1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-one

Key Application : Serves as a substrate for Claisen-Schmidt condensations to form chalcones .

Suzuki-Miyaura Cross-Coupling

The triflate derivative participates in Pd-mediated couplings:

Microwave irradiation significantly improves reaction efficiency for heteroaromatic couplings .

Claisen-Schmidt Condensation

The ketone derivative forms chalcones with aromatic aldehydes:

General Protocol :

-

React 1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-one with aldehyde (1:1.2 ratio)

-

NaOH (10 mol%) in EtOH, 55°C, 4–6h

-

Isolate (E)-chalcone via recrystallization

| Aldehyde | Chalcone Yield | Biological Activity | Source |

|---|---|---|---|

| Benzaldehyde | 88% | Antiproliferative (HeLa cells) | |

| 4-Trifluoromethoxybenzaldehyde | 70% | COX-2 inhibition |

Chalcone derivatives show enhanced bioactivity compared to the parent alcohol .

Reductive Amination

While not directly reported for this compound, analogous pyrazole-containing alcohols undergo:

Reaction :

R-OH → R-NH<sub>2</sub> via reductive amination with NH<sub>3</sub>/H<sub>2</sub>, Pd/C

Conditions : 60°C, 24h in MeOH

Application : Produces amine derivatives for drug discovery.

Fries Rearrangement

The acetylated derivative undergoes Fries rearrangement:

Protocol :

-

Acetylate hydroxyl group

-

AlCl<sub>3</sub>, CS<sub>2</sub>, reflux 3h

-

Isolate 4-acetylpyrazole derivative

Yield : 74% (from O-acetyl intermediate)

This compound's reactivity profile enables strategic modifications at three key sites:

-

Hydroxyl group : Triflation/acylation for cross-coupling

-

Pyrazole ring : Electrophilic substitution at N-1 position

-

Aromatic ring : Directed ortho-metallation for functionalization

Recent advances in flow chemistry (2024 data) show promise for scaling these reactions while preserving enantiomeric excess >99% . The synthetic flexibility makes (R)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol a critical building block in developing kinase inhibitors and antimicrobial agents.

Scientific Research Applications

®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of ®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its effects. The compound’s activity is often mediated through pathways involving signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-ol (para-substituted isomer)

1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol (Compound 136)

- Synthesis: Prepared via late-stage C–H functionalization, with stereochemistry confirmed by ¹H NMR, COSY, and NOESY .

- Applications : Used in medicinal chemistry studies for structure-activity relationship (SAR) profiling .

Functionalized Derivatives

1-(4-Methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol

1-[β-((4-Methoxyphenyl)-(3-Phenylpropoxyethyl)]-1H-pyrazolium Hydrochloride

- Structure : Contains a methoxyphenyl group and a phenylpropoxyethyl chain.

- Melting Point : 87–89°C .

- Applications : Studied for ionic liquid properties or as intermediates in drug discovery .

Complex Heterocyclic Analogues

1-((S)-1-(3-Chloro-5-Fluoro-2-((4-(1H-Pyrazol-1-yl)-2-methylquinolin-8-yloxy)methyl)phenyl)ethyl)-imidazolidine-2,4-dione

- Structure: Combines pyrazole with a quinoline scaffold and imidazolidinedione.

- Biological Activity : Acts as a bradykinin B2 receptor antagonist for treating skin diseases .

- Key Contrast: The extended heterocyclic system enhances receptor binding specificity compared to simpler pyrazole-ethanol derivatives .

Key Research Findings

Stereochemical Resolution: The (R)-enantiomer of pyrazole-ethanol derivatives can be isolated using chiral resolving agents like camphorsulfonic acid, critical for enantioselective synthesis .

Biological Activity: Pyrazole-containing compounds exhibit diverse pharmacological profiles. For example, quinoline-pyrazole hybrids show potent receptor antagonism, while simpler ethanol derivatives may serve as SOCE inhibitors .

Functional Groups: Methoxy or halogen substitutions enhance thermal stability (e.g., higher melting points) and modulate electronic properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-(2-(1H-pyrazol-1-yl)phenyl)ethan-1-ol, and how are reaction conditions optimized for yield and purity?

- Methodology :

- Multi-step synthesis : Typically involves condensation reactions between pyrazole derivatives and substituted phenyl precursors. For example, phenyl hydrazine reacts with diketones under reflux in ethanol/acetic acid mixtures to form pyrazole rings, followed by chiral resolution to isolate the (R)-enantiomer .

- Optimization parameters :

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while ethanol minimizes side reactions .

- Temperature : Reflux conditions (70–100°C) improve cyclization efficiency .

- Catalysts : Acidic catalysts (e.g., glacial acetic acid) facilitate ring closure in pyrazole formation .

- Purification : Column chromatography or recrystallization (e.g., using ethanol) ensures high purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and enantiomeric purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents on the pyrazole and phenyl rings. For example, aromatic protons appear at δ 7.2–8.5 ppm, while the ethanol -OH group resonates near δ 2.5–3.5 ppm .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., O-H stretch at 3200–3600 cm, C=N stretches at 1500–1600 cm) .

- Chiral HPLC or Circular Dichroism (CD) : Determines enantiomeric purity by separating (R)- and (S)-forms using chiral stationary phases .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Hazard mitigation : Follow GHS guidelines for pyrazole derivatives:

- Skin/eye protection : Wear nitrile gloves and safety goggles to prevent irritation .

- Respiratory protection : Use NIOSH-approved P95 respirators if airborne particulates form during synthesis .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve contradictions in stereochemical assignments of this compound derivatives?

- Methodology :

- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) to refine crystal structures. For example, dihedral angles between pyrazole and phenyl rings (e.g., 16.83°–51.68°) confirm spatial arrangements .

- Computational modeling : Density Functional Theory (DFT) calculates optimized geometries and compares them with experimental data to validate stereochemistry .

- Case study : In 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, hydrogen bonding (O-H···N) stabilizes the crystal lattice, resolving ambiguities in tautomeric forms .

Q. What strategies are employed to optimize enantiomeric purity during the synthesis of this compound?

- Methodology :

- Chiral catalysts : Use transition-metal complexes (e.g., Ru-BINAP) in asymmetric hydrogenation to favor the (R)-enantiomer .

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undes enantiomers .

- Chromatography : Chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers post-synthesis .

Q. How do solvent polarity and temperature gradients influence the regioselectivity of reactions involving this compound?

- Methodology :

- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, favoring para-substitution on the phenyl ring. Non-polar solvents (e.g., toluene) enhance π-π interactions, directing reactions to ortho positions .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions in esterification, while higher temps (80°C) accelerate cycloadditions .

Q. What methodologies are used to analyze intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in crystalline forms of this compound?

- Methodology :

- X-ray crystallography : Identify hydrogen bonds (e.g., O-H···N, 2.8–3.0 Å) and π-π distances (3.4–3.6 Å) using Mercury software .

- Hirshfeld surface analysis : Quantifies interaction types (e.g., 12% H-bonding, 25% van der Waals) in CrystalExplorer .

- Thermal analysis : Differential Scanning Calorimetry (DSC) correlates melting points (e.g., 449 K) with lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.